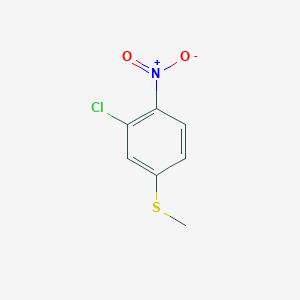

(3-Chloro-4-nitrophenyl)(methyl)sulfane

Description

(3-Chloro-4-nitrophenyl)(methyl)sulfane is an organosulfur compound characterized by a methylsulfane group (-S-CH₃) attached to a 3-chloro-4-nitrophenyl aromatic ring. The molecular formula is C₇H₅ClNO₂S, with a molecular weight of 202.69 g/mol.

Properties

Molecular Formula |

C7H6ClNO2S |

|---|---|

Molecular Weight |

203.65 g/mol |

IUPAC Name |

2-chloro-4-methylsulfanyl-1-nitrobenzene |

InChI |

InChI=1S/C7H6ClNO2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |

InChI Key |

QDZLIZPCBFGPTC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (3-Chloro-4-nitrophenyl)(methyl)sulfane with structurally related sulfane derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | C₇H₅ClNO₂S | 202.69 | 3-Cl, 4-NO₂ | Not reported | ~2.5 |

| 4-Chlorophenylmethylsulfane | C₇H₇ClS | 158.64 | 4-Cl | Not reported | ~2.8 |

| 4-Nitrophenylmethylsulfane | C₇H₇NO₂S | 169.20 | 4-NO₂ | Not reported | ~1.9 |

| (3-Chloro-4-methylphenyl)(methyl)sulfane | C₈H₉ClS | 172.68 | 3-Cl, 4-CH₃ | Not reported | ~3.2 |

Key Observations :

- The nitro group in this compound significantly increases molecular weight compared to analogs with single substituents (e.g., 4-Chlorophenylmethylsulfane).

- Electron-withdrawing effects: The combined presence of -NO₂ and -Cl groups enhances polarity, likely reducing lipophilicity (lower LogP) compared to methyl-substituted analogs like (3-Chloro-4-methylphenyl)(methyl)sulfane .

Reactivity and Sulfane Sulfur Behavior

Sulfane sulfur compounds are characterized by labile sulfur atoms (oxidation state 0 or -1) that participate in redox reactions and sulfur transfer processes .

- Reactivity with Nucleophiles: Sulfane sulfur in this compound is expected to react with cyanide (CN⁻) to release thiocyanate (SCN⁻), detectable via spectrophotometry at 460 nm . This reactivity aligns with other sulfane sulfur compounds like thiosulfate (S₂O₃²⁻) and polysulfides (R-Sn-R) .

- Antioxidant Potential: Sulfane sulfur compounds, including garlic-derived trisulfanes, exhibit antioxidant properties by modulating thiol groups via S-sulfhydration .

Analytical Detection Challenges

- Quantification Methods : The cyanide-Fe³⁺ assay and phosphine trapping reagents (e.g., P2 in ) are effective for sulfane sulfur detection. However, the aromatic nitro group in this compound may interfere with UV-Vis detection due to strong absorbance in the 300–400 nm range, necessitating HPLC or MS-based methods for accurate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.